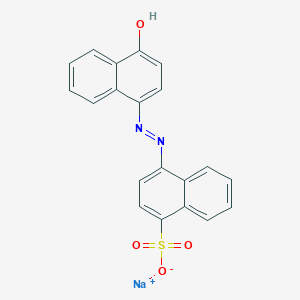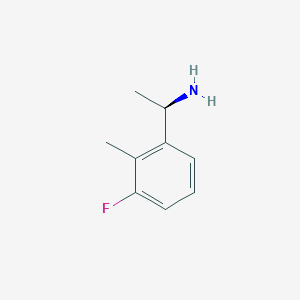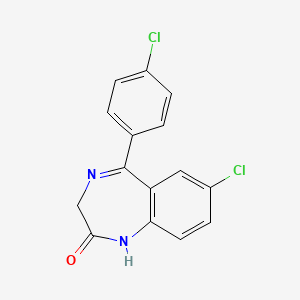![molecular formula C8H15ClN2O B12051644 (1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B12051644.png)
(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride typically involves the oximation of tropinone. The reaction conditions often include the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various tropane derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drugs targeting the central nervous system.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis
Mécanisme D'action
The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride involves its interaction with molecular targets such as enzymes and receptors in the central nervous system. The compound can modulate neurotransmitter levels by inhibiting or activating specific pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride is unique due to its specific structure and biological activity. Similar compounds include:
Tropinone: The parent compound from which the oxime is derived.
Scopolamine: Another tropane alkaloid with distinct pharmacological properties.
Atropine: A well-known tropane alkaloid used in medicine for its anticholinergic effects.
These compounds share a similar bicyclic structure but differ in their functional groups and biological activities, highlighting the uniqueness of 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride.
Propriétés
Formule moléculaire |
C8H15ClN2O |
|---|---|
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H/t7-,8+; |
Clé InChI |
XEGNNKBCZMXBOA-KVZVIFLMSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(=NO)C2.Cl |
SMILES canonique |
CN1C2CCC1CC(=NO)C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12051589.png)


![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051604.png)


![3-hydroxy-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051613.png)
![3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12051623.png)



![1-hydroxy-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051657.png)
